molecular formula C10H12N2O4S B044611 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide CAS No. 60374-43-8

1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide

Cat. No.: B044611
CAS No.: 60374-43-8
M. Wt: 256.28 g/mol
InChI Key: WJJLUCLOKVGHGK-UHFFFAOYSA-N
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Description

1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

8-Hydroxybentazon, also known as 8-Hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, is primarily targeted towards plant species . The compound’s primary targets are the plant species that are susceptible to its herbicidal properties .

Mode of Action

The mode of action of 8-Hydroxybentazon involves its interaction with the plant species. The compound is absorbed by the plant and then metabolized . Tolerant plant genotypes metabolize 80 to 90% of absorbed bentazon within 24 hours, while susceptible genotypes metabolize only 10 to 15% . This differential metabolism is a key aspect of the compound’s mode of action .

Biochemical Pathways

The biochemical pathways affected by 8-Hydroxybentazon involve the formation of metabolites. In tolerant plant genotypes, two major metabolites, the glycosyl conjugates of 6- and 8-hydroxybentazon, are formed . These metabolites play a crucial role in the plant’s ability to tolerate the herbicidal properties of the compound .

Pharmacokinetics

The pharmacokinetics of 8-Hydroxybentazon involve its absorption, distribution, metabolism, and excretion (ADME) in the plant species. As mentioned earlier, the compound is absorbed by the plant and then metabolized The metabolites are then distributed throughout the plant

Result of Action

The result of the action of 8-Hydroxybentazon is the tolerance or susceptibility of the plant species to the compound’s herbicidal properties. Tolerant plant genotypes are able to metabolize a significant portion of the absorbed compound, leading to their ability to tolerate the compound .

Properties

IUPAC Name

8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJLUCLOKVGHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209140
Record name 8-Hydroxybentazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60374-43-8
Record name 8-Hydroxybentazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60374-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxybentazon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxybentazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-HYDROXYBENTAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6S7VVH2GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 2
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 3
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 4
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 5
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Reactant of Route 6
Reactant of Route 6
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Customer
Q & A

Q1: What is the role of 8-Hydroxybentazon in the metabolism of the herbicide bentazon?

A1: 8-Hydroxybentazon is a key metabolite in the degradation pathway of the herbicide bentazon. Studies have shown that tolerant soybean genotypes primarily detoxify bentazon by converting it to glycosyl conjugates of 6- and 8-hydroxybentazon. [] This suggests that the formation of 8-hydroxybentazon is a detoxification step in plants tolerant to bentazon.

Q2: How does 8-Hydroxybentazon interact with soil components?

A2: 8-Hydroxybentazon demonstrates a strong affinity for soil components, particularly humic substances. Research indicates that this binding process is significantly influenced by the presence of metal oxides in the soil, specifically manganese(IV) oxide. [] This strong adsorption to soil organic matter suggests a potential for reduced bioavailability and leaching of the parent herbicide, bentazon.

Q3: What is the mechanism behind the binding of 8-Hydroxybentazon to soil organic matter?

A3: Studies using the fungus Phanerochaete chrysosporium and the enzyme laccase, both known to play a role in the degradation of organic compounds, have shed light on the binding mechanism. 8-Hydroxybentazon is converted into a dimeric derivative by these agents. [] This dimer, along with the monomeric form of 8-hydroxybentazon, are believed to be key players in the formation of bound residues with humic substances in the soil.

Q4: Are there any known abiotic factors influencing the transformation of 8-Hydroxybentazon in soil?

A4: Yes, the presence of metal oxides, particularly manganese(IV) oxide, has been identified as a crucial factor in the transformation of 8-hydroxybentazon in soil. [] This abiotic catalyst facilitates the binding of 8-hydroxybentazon to soil humic substances, contributing to its immobilization and potential detoxification.

Q5: What analytical techniques are employed for the detection and quantification of 8-Hydroxybentazon in environmental samples?

A5: Liquid chromatography coupled with high-flow pneumatically assisted electrospray mass spectrometry (LC-MS) has proven to be an effective technique for identifying and quantifying 8-hydroxybentazon in environmental water samples. [] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of 8-hydroxybentazon.

Q6: What are the implications of 8-Hydroxybentazon formation for the persistence of bentazon in the environment?

A6: The formation of 8-hydroxybentazon and its subsequent binding to soil organic matter can significantly influence the persistence and fate of bentazon in the environment. While the mineralization of bound bentazon residues is a slow process, [] the formation of these bound residues can reduce the bioavailability and leaching potential of the herbicide, ultimately impacting its long-term environmental impact.

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